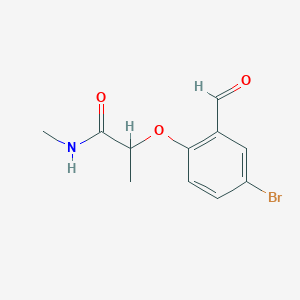

2-(4-bromo-2-formylphenoxy)-N-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-bromo-2-formylphenoxy)-N-methylpropanamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis and characterization of antipyrine derivatives with bromo and chloro substituents are reported, which may share some synthetic pathways or structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of benzamide derivatives with halogen substituents, as seen in the antipyrine derivatives . While the exact synthesis of "2-(4-bromo-2-formylphenoxy)-N-methylpropanamide" is not detailed, similar compounds are typically synthesized through palladium-catalyzed reactions, as demonstrated by the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . This suggests that a palladium-catalyzed step may be involved in the synthesis of the compound of interest.

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the molecular structure of benzamide derivatives . The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT), which is also applicable to the analysis of "2-(4-bromo-2-formylphenoxy)-N-methylpropanamide" . The crystal packing and stabilization of related compounds are often influenced by hydrogen bonding and π-interactions .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . The antioxidant properties of benzamide derivatives can be determined using free radical scavenging tests, which may also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be studied through spectroscopic methods (FT-IR, FT-Raman, UV-Vis), NBO analysis, and HOMO-LUMO calculations . These methods can provide information on vibrational assignments, electronic transitions, and non-linear optical (NLO) behavior. The thermodynamic properties and chemical shift values in NMR can also be calculated to understand the stability and electronic environment of the compound .

Relevant Case Studies

While there are no direct case studies on "2-(4-bromo-2-formylphenoxy)-N-methylpropanamide," the interaction of similar compounds with DNA bases and enzymes can be investigated using computational methods such as ECT and docking studies . These studies can provide insights into the biological activity and potential applications of the compound.

Scientific Research Applications

Base-Promoted Reactions and Formation of Oxazolidinones

Research on β-enaminones reacting with N-alkyl-2-bromo-2-methylpropanamides, such as 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide, has been conducted. This study highlights the formation of oxazolidinones and spiro-oxazolidinone derivatives through base-promoted reactions (Veronese et al., 1984).

Conformational Analysis and Vibrational Spectroscopy

A study focused on the conformational analysis and vibrational spectroscopy of a structure analogous to a paracetamol, which includes 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, a compound related to 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide. The research involved a detailed exploration of the electronic properties and vibrational mode couplings (Viana et al., 2017).

Smiles Rearrangement in Borane Reduction

Another study investigated the Smiles rearrangement observed during the borane reduction of 2-aryloxy-2-methylpropionamides, closely related to 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide. This research provides insights into the formation of valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).

Optimization of Anilide Derivatives as Inhibitors

The optimization of anilide derivatives of (R)-3,3, 3-trifluoro-2-hydroxy-2-methylpropionic acid, related to 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide, for inhibiting pyruvate dehydrogenase kinase is another significant area of research. This study provides valuable insights into the development of potent inhibitors (Bebernitz et al., 2000).

Copper Coordination Studies

Research on copper coordination to the aldehyde and hemiacetal form of 4-bromo-2-[(2-diethylaminoethyl)ethylaminomethyl]-6-formylphenol, which is structurally related to 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide, has been conducted. This study offers insights into the coordination behavior of Cu2+ towards phenolate, amine, and aldehyde donor sites (Erxleben, 2009).

Photocyclization of N-(2-bromoalkanoyl) Derivatives

A study on the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, closely related to 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide, has been conducted. This research provides a deep understanding of the photocyclization processes involved (Nishio et al., 2005).

Safety and Hazards

properties

IUPAC Name |

2-(4-bromo-2-formylphenoxy)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(11(15)13-2)16-10-4-3-9(12)5-8(10)6-14/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUYKDGCHSKHQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)OC1=C(C=C(C=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-2-formylphenoxy)-N-methylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)

![Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2551953.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2551960.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2551961.png)

![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2551970.png)

![2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide](/img/structure/B2551973.png)